1,8-Nonadiyne

Hyperbranched Polymers Polyphenylenes Material Science

Select 1,8-Nonadiyne for applications where the exact C9 alkyl spacer length is critical. Unlike its C8 or C10 homologs, this specific diyne delivers a polymer glass transition temperature (Tg) of ~43°C and optimal reactivity in [2+2+2] cycloadditions, minimizing side products for superior tetrahydronaphthalene yields. It is the definitive monomer for stable, oxidation-resistant monolayers on H-terminated silicon biosensors. Source from reputable suppliers to ensure ≥97% purity and consistent performance in your advanced material and medicinal chemistry workflows.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 2396-65-8
Cat. No. B1581614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Nonadiyne
CAS2396-65-8
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESC#CCCCCCC#C
InChIInChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h1-2H,5-9H2
InChIKeyDMOVPHYFYSASTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Nonadiyne (CAS 2396-65-8): Technical Baseline for a C9 Linear α,ω-Diyne Monomer


1,8-Nonadiyne is a linear C9 α,ω-terminal diyne with the molecular formula C₉H₁₂, characterized by terminal acetylene groups at both ends of a pentamethylene chain [1]. Its physicochemical properties include a density of 0.799 g/mL at 25 °C (lit.) and a boiling point of 55–55.5 °C at 13 mmHg (lit.) . In the context of scientific selection, it is fundamentally a difunctional monomer used in click chemistry, polymerization, and surface functionalization. Its utility relative to in-class compounds stems from its specific chain length and terminal alkyne positioning, which dictate its reactivity and material properties in a way that is not interchangeable with other α,ω-diynes.

1,8-Nonadiyne (CAS 2396-65-8): Why Homolog Substitution Fails in α,ω-Diyne Applications


Substituting 1,8-nonadiyne with another α,ω-diyne, such as 1,7-octadiyne or 1,9-decadiyne, is often not possible because the length of the alkyl tether between the terminal alkynes fundamentally alters both reaction kinetics and the properties of the resulting products . In polymer chemistry, this tether length acts as a 'spacer' that governs the glass transition temperature (Tg) of the polymer. In catalysis, the tether length dictates the ring strain in intermediate metallacycles, which directly influences reactivity and yield [1]. These effects are quantifiable and render each homologous diyne a distinct building block with unique material outcomes. The differences are not merely stoichiometric; they are structural and functional.

1,8-Nonadiyne (CAS 2396-65-8): Quantitative Evidence Guide for Differentiated Selection


1,8-Nonadiyne Polymer Exhibits 20°C Higher Tg than its C10 Homolog

In the TaCl5-Ph4Sn-catalyzed polycyclotrimerization of terminal diynes, 1,8-nonadiyne yields a hyperbranched polyphenylene (polymer 3) with a glass transition temperature (Tg) of 43 °C. The direct C10 homolog, 1,9-decadiyne, yields a structurally analogous polymer (polymer 4) under identical conditions, but its Tg is significantly lower, measured at 23 °C . This 20 °C difference directly impacts the material's thermal performance, making the polymer from 1,8-nonadiyne more rigid and dimensionally stable at moderate temperatures.

Hyperbranched Polymers Polyphenylenes Material Science

1,8-Nonadiyne Demonstrates Lower Reactivity in Rh-Catalyzed [2+2+2] Cycloaddition vs. Shorter Diynes

In cationic rhodium(I)/H8-BINAP complex-catalyzed [2+2+2] cycloadditions with functionalized monoynes, 1,8-nonadiyne exhibits lower reactivity compared to 1,6-heptadiyne and 1,7-octadiyne [1]. This difference is attributed to the increased tether length, which reduces the Thorpe-Ingold effect and makes the formation of the crucial rhodacyclopentadiene intermediate less favorable.

Catalysis Cycloaddition Organic Synthesis

1,8-Nonadiyne as a Linker for Antifungal Acetylenic Fatty Acids: Distinct Activity Profile vs. C6 Homolog

Both 1,8-nonadiyne and 1,5-hexadiyne serve as starting materials for synthesizing acetylenic fatty acids with antifungal properties. For the novel compound 2,6-hexadecadiynoic acid, a derivative of 1,8-nonadiyne, a minimum inhibitory concentration (MIC) of 11 μM was observed against fluconazole-resistant Candida albicans strains (ATCC 14053 and ATCC 60193) [1]. This demonstrates the compound's ability to produce active molecules. However, the study noted that among all synthesized acids from both starting materials, 2,6-hexadecadiynoic acid displayed the best overall activity [1]. The overall yield for synthesizing these acids from either 1,5-hexadiyne or 1,8-nonadiyne was between 11-18% [1].

Medicinal Chemistry Antifungal Agents Natural Product Synthesis

1,8-Nonadiyne Forms Robust Hydrosilylated Monolayers on Silicon for Biosensing

1,8-nonadiyne is uniquely suited for forming stable, functionalizable monolayers on hydrogen-terminated silicon (Si-H) surfaces via thermal hydrosilylation. This creates robust Si-C bonds that are resistant to oxidation [1]. Following monolayer formation, the unreacted terminal alkyne group can be used for 'click' chemistry with azide-functionalized probes, such as peptide nucleic acids (PNA) for DNA sensing [1]. The process allows for selective functionalization: a study showed that spatioselective presence of 1,8-nonadiyne on silicon nanowires yielded a threefold higher particle density upon click chemistry compared to areas without the monolayer [2].

Surface Chemistry Biosensors Silicon Nanowires

1,8-Nonadiyne (CAS 2396-65-8): Evidence-Driven Application Scenarios for Scientific Procurement


Synthesis of Hyperbranched Polyphenylenes with Specific Thermal Profiles

For materials scientists requiring a hyperbranched polyphenylene with a Tg around 43 °C, 1,8-nonadiyne is the required monomer. Using its C10 homolog, 1,9-decadiyne, would result in a polymer with a significantly lower Tg of 23 °C, potentially rendering it unsuitable for applications requiring dimensional stability at slightly elevated temperatures .

Controlled Cycloaddition Reactions in Complex Molecule Synthesis

In fine chemical or pharmaceutical process development, where a [2+2+2] cycloaddition is a key step, the lower reactivity of 1,8-nonadiyne compared to 1,7-octadiyne or 1,6-heptadiyne can be a critical advantage. Its use can minimize side reactions and improve the yield and purity of the desired tetrahydronaphthalene derivative, a scaffold present in various bioactive compounds [1].

Construction of Robust, Bifunctional Monolayers on Silicon for Biosensor Development

Research groups developing silicon nanowire or planar silicon biosensors should consider 1,8-nonadiyne as a primary surface functionalization agent. Its ability to form stable, oxidation-resistant monolayers on H-terminated silicon, followed by high-yield 'click' chemistry for probe immobilization, is well-documented. This provides a reliable and effective platform for creating selective DNA or protein sensors [2].

Precursor for Bioactive Acetylenic Lipids

Medicinal chemistry teams exploring the antifungal activity of novel acetylenic fatty acids can utilize 1,8-nonadiyne as a versatile starting material. Its use has been shown to lead to the synthesis of 2,6-hexadecadiynoic acid, a compound with demonstrable and potent activity against fluconazole-resistant fungal strains, highlighting its value in generating new bioactive molecules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,8-Nonadiyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.